Cas no 96304-70-0 (8-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-1,2,4,5,6,8-hexahydro-3H-[1,4]diazonino[7,6,5-cd]indol-3-one)
![8-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-1,2,4,5,6,8-hexahydro-3H-[1,4]diazonino[7,6,5-cd]indol-3-one structure](https://it.kuujia.com/scimg/cas/96304-70-0x500.png)
96304-70-0 structure
Nome del prodotto:8-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-1,2,4,5,6,8-hexahydro-3H-[1,4]diazonino[7,6,5-cd]indol-3-one
8-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-1,2,4,5,6,8-hexahydro-3H-[1,4]diazonino[7,6,5-cd]indol-3-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 8-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-1,2,4,5,6,8-hexahydro-3H-[1,4]diazonino[7,6,5-cd]indol-3-one
- N-Geranyl-(+-)-indolactam Vs
- N-Geranyl-racemic-indolactam Vs
- 96304-70-0
- 3H-Pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one, 8-(3,7-dimethyl-2,6-octadienyl)-1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-, (2R*,5R*,8(E))-(+-)-
-
- Inchi: InChI=1S/C27H39N3O2/c1-18(2)9-7-10-20(5)13-14-30-16-21-15-22(17-31)28-27(32)26(19(3)4)29(6)23-11-8-12-24(30)25(21)23/h8-9,11-13,16,19,22,26,31H,7,10,14-15,17H2,1-6H3,(H,28,32)/b20-13+
- Chiave InChI: IXKHTVQXDUFBPS-DEDYPNTBSA-N
- Sorrisi: CC(C)C1C(=O)NC(CC2=CN(C3=C2C(=CC=C3)N1C)CC=C(C)CCC=C(C)C)CO
Proprietà calcolate
- Massa esatta: 437.304228
- Massa monoisotopica: 437.304228
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 32
- Conta legami ruotabili: 7
- Complessità: 697
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 57.5
- XLogP3: 5.7
Proprietà sperimentali
- Densità: 1.1
- Punto di ebollizione: 662.2°C at 760 mmHg
- Punto di infiammabilità: 354.3°C
- Indice di rifrazione: 1.573
8-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-1,2,4,5,6,8-hexahydro-3H-[1,4]diazonino[7,6,5-cd]indol-3-one Letteratura correlata
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
S. Ahmed Chem. Commun., 2009, 6421-6423
96304-70-0 (8-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-1,2,4,5,6,8-hexahydro-3H-[1,4]diazonino[7,6,5-cd]indol-3-one) Prodotti correlati
- 69696-36-2(5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine)
- 2167229-94-7(methyl 3-hydroxy-2-4-(propan-2-yl)cyclohexylpropanoate)
- 1412228-43-3(1-[2-(3,4-dimethylphenoxy)ethyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one)
- 324532-35-6(1-(4-Iodophenyl)cyclopentanecarbonitrile)
- 1780802-09-6(1-(4-methoxy-2-nitrophenyl)cyclopropylmethanamine)
- 164072-22-4(1-Propanone,1-(2-fluoro-3-hydroxyphenyl)-)
- 2228492-42-8(5-(3,4-Difluorophenyl)-1,2-oxazol-4-amine)
- 406200-12-2(5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one)
- 2059911-35-0((2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-amine)
- 1267495-08-8(4-(pyridin-4-yl)oxane-2,6-dione)
Fornitori consigliati
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
